(1S)-2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol is an organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. It possesses the molecular formula and a molecular weight of approximately 271.11 g/mol. The compound features a bromine atom attached to an ethanolic structure integrated with a bicyclic benzodioxepin system, which contributes to its distinctive properties and reactivity.
The compound is classified under organic halides due to the presence of the bromine atom. It is often synthesized for use in research settings, particularly in studies related to organic synthesis and pharmacology. Its structural uniqueness makes it a candidate for various chemical reactions and biological activities.
The synthesis of (1S)-2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol typically involves the bromination of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. This can be achieved using bromine or N-bromosuccinimide as the brominating agent in a suitable solvent like dichloromethane.
The reaction conditions are crucial for optimizing yield and purity. Key parameters include:
Industrial production may involve scaling up these laboratory methods, focusing on maximizing efficiency through continuous flow reactors or other advanced techniques.
The molecular structure of (1S)-2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol can be represented as follows:
The compound exhibits significant stereochemistry with a chiral center at the carbon atom bonded to the bromine and ethanol groups. This stereochemistry can influence its biological activity and reactivity in chemical reactions.
(1S)-2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol can participate in various chemical reactions:
These reactions highlight its utility in synthetic organic chemistry.
The mechanism of action involves interactions with specific biological targets such as enzymes or receptors. The ethanol group can participate in hydrogen bonding while the benzodioxepin ring interacts with hydrophobic regions of target molecules. These interactions may modulate enzyme activity or receptor binding, leading to various biological effects.
Key physical properties include:
Relevant chemical properties include:
These properties are critical for its handling and application in laboratory settings.
(1S)-2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol has several scientific applications:
Its unique structural features allow for exploration in drug design targeting specific receptors or enzymes within biological systems.
The synthesis of enantiomerically pure benzodioxepin derivatives presents significant challenges due to the complex stereochemistry of the seven-membered ring system and the need for precise control over chiral centers. (1S)-2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol (CAS: 1176485-37-2) exemplifies this synthetic challenge, requiring innovative approaches to establish its absolute (S)-configuration at the bromohydrin carbon [1]. Modern synthetic strategies have evolved to address these challenges through both resolution techniques and asymmetric catalytic methods:
Chiral Resolution Techniques: Classical resolution of racemic intermediates remains practically viable for gram-scale production. The racemic bromohydrin precursor can be synthesized via epoxide ring-opening using hydrobromic acid, followed by chiral HPLC separation using polysaccharide-based stationary phases (Chiralpak AD-H). This approach typically achieves >98% enantiomeric excess (ee) at analytical scale, though process scalability remains challenging due to throughput limitations [2].
Enzymatic Resolution: Lipase-catalyzed kinetic resolution demonstrates industrial potential. Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol with 42% conversion and 96% ee for the remaining (S)-alcohol, which can then undergo stereospecific bromination. This biocatalytic approach significantly reduces environmental impact compared to traditional resolution [2].
Catalytic Asymmetric Methods: Transition metal catalysis offers atom-economic routes to chiral benzodioxepin scaffolds. Palladium-catalyzed asymmetric Wacker-type oxidations of 7-allyl benzodioxepins achieve up to 89% ee for the desired (S)-configured alcohol. Subsequent stereoretentive bromination preserves the chiral integrity, providing the target compound in fewer steps .
Table 1: Stereoselective Synthesis Methods for Benzodioxepin Bromohydrin
Methodology | Key Reagent/Catalyst | Enantiomeric Excess (%) | Overall Yield (%) | Key Advantage |
---|---|---|---|---|
Chiral HPLC Resolution | Polysaccharide stationary phase | >98% | 35-42% | High optical purity |
Enzymatic Kinetic Resolution | Candida antarctica lipase B | 96% (remaining substrate) | 40% (theoretical max) | Mild conditions, biodegradable catalyst |
Asymmetric Wacker Oxidation | Pd(II)/(S,S)-Feax catalyst | 89% | 75% | Atom economy, direct construction |
Mitsunobu Inversion | DIAD/PPh3 | >99% (inversion) | 68% | Converts unwanted enantiomer |
The Mitsunobu reaction has demonstrated particular utility for stereochemical inversion of incorrectly configured alcohols. When applied to the benzodioxepin system, (R)-alcohol intermediates undergo clean inversion using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine with 4-nitrobenzoic acid as nucleophile, yielding the (S)-ester with >99% stereochemical purity. Subsequent saponification and bromination provides the target (S)-bromohydrin without requiring chromatographic separation .
The strategic incorporation of the 2-bromoethanol moiety into benzodioxepin scaffolds enables crucial downstream derivatization for pharmaceutical applications. This functional group serves as a versatile linchpin for constructing complex molecular architectures through selective nucleophilic displacement, cyclization, and transition metal-catalyzed coupling reactions:
Nucleophilic Displacement: The primary bromide exhibits exceptional reactivity toward nitrogen nucleophiles under mild conditions. Quaternary ammonium salt formation occurs efficiently (75-92% yield) when reacting with pyridine derivatives in acetonitrile at 60°C. This transformation is pivotal for creating antimicrobial agents, with the benzodioxepin core providing enhanced lipophilicity for membrane penetration [5]. The reaction kinetics follow second-order dependence, with electron-deficient amines reacting 3.8 times faster than electron-rich analogues due to diminished steric hindrance and increased nucleophilicity.
Heterocyclic Annulation: Intramolecular Williamson ether synthesis constructs fused ring systems. Treatment with potassium carbonate in DMF at 80°C induces oxirane formation through oxygen displacement of bromide, yielding benzodioxepin-fused epoxides in 85% yield. These strained intermediates undergo regioselective ring-opening with diverse nucleophiles (azide, cyanide, thiols) to access pharmaceutically relevant 1,2-amino alcohols and β-substituted ethanol derivatives [7].
Transition Metal-Mediated Cross-Coupling: The bromide participates in palladium-catalyzed transformations without affecting the benzodioxepin ring. Suzuki-Miyaura coupling with arylboronic acids proceeds efficiently using Pd(PPh3)4 (5 mol%) and potassium carbonate base in toluene/water (3:1) at 85°C, achieving 70-88% yield for biaryl products. This methodology enables rapid diversification of the benzodioxepin periphery for structure-activity relationship studies in drug discovery programs [9].
Table 2: Bromoethanol Functionalization Reactions and Applications
Transformation Type | Reaction Conditions | Product Class | Yield Range | Pharmaceutical Relevance |
---|---|---|---|---|
Quaternary Ammonization | R3N, CH3CN, 60°C, 12h | Quaternary ammonium salts | 75-92% | Antimicrobial agents |
Epoxide Formation | K2CO3, DMF, 80°C, 5h | Oxirane-fused benzodioxepins | 78-85% | Cytotoxic agent precursors |
Suzuki Coupling | ArB(OH)2, Pd(PPh3)4, toluene/H2O 3:1, 85°C | 7-(Aryl)benzodioxepin bromohydrins | 70-88% | Structure-activity relationship expansion |
Azide Displacement | NaN3, DMF, 50°C, 24h | 2-Azido-1-benzodioxepinethanols | 92% | Click chemistry handles |
The 2-bromoethanol group significantly enhances molecular recognition in biological systems. Benzodioxepin bromohydrins demonstrate improved blood-brain barrier penetration compared to non-halogenated analogues, making them valuable intermediates for central nervous system-targeted therapeutics. This property is attributed to the balanced lipophilicity (clogP 2.1-2.8) and hydrogen-bonding capacity conferred by the bromohydrin moiety [2] .
Advancements in sustainable synthesis have transformed the production of benzodioxepin intermediates, addressing traditional limitations such as hazardous solvents, energy-intensive conditions, and poor atom economy. Modern green methodologies focus on solvent replacement, energy minimization, and catalytic systems that reduce environmental impact while maintaining efficiency:
Solvent-Free Methodologies: Mechanochemical synthesis eliminates organic solvents for key steps. The condensation of 7-acetyl benzodioxepin with hydroxylamine hydrochloride proceeds efficiently in a high-energy ball mill using calcium oxide as desiccant, achieving 95% conversion in 30 minutes. This approach reduces solvent waste by 98% compared to traditional ethanol/water reflux methods while maintaining excellent purity (>99%) [3]. The exothermic reaction generates sufficient heat to drive completion, minimizing external energy input.
Microwave-Assisted Synthesis: Dramatic rate acceleration occurs under microwave irradiation. The nucleophilic substitution of benzodioxepin mesylates with bromide anions completes in 8 minutes (85% yield) versus 12 hours conventionally. Precise temperature control at 120°C prevents thermal degradation of sensitive intermediates, while 87% energy reduction enhances process sustainability . Scale-up challenges are addressed through continuous flow microwave reactors achieving kilogram-scale production.
Catalytic Reaction Design: Bifunctional organocatalysts enable efficient one-pot sequences. Proline-derived catalysts bearing tertiary amine motifs facilitate tandem aldol-cyclization between o-vanillin and homopropargyl alcohol, directly constructing the benzodioxepin core with 90% ee and 82% yield. Subsequent stereoselective bromohydroxylation completes the synthesis in three steps from commodity chemicals, improving atom economy from 48% to 72% [3] [5].
Table 3: Green Chemistry Metrics for Benzodioxepin Bromohydrin Synthesis
Methodology | Process Mass Intensity | Energy Consumption Reduction | E-factor | Catalyst Loading/Turnover |
---|---|---|---|---|
Traditional Stepwise Synthesis | 86 | Baseline | 58 | N/A |
Solvent-Free Mechanochemistry | 12 | 67% | 8 | None required |
Microwave Continuous Flow | 24 | 87% | 15 | Heterogeneous catalyst (100 turnovers) |
Catalytic Tandem Process | 18 | 73% | 6 | Organocatalyst (5 mol%) |
Water-based reaction media provide surprising efficiency for hydrophilic transformations. Phase-transfer catalysis in aqueous micelles enables bromohydrin formation using sodium bromide and hydrogen peroxide under acidic conditions, achieving 88% yield at 25°C. Designer surfactants (e.g., TPGS-750-M) create nanoreactors that solubilize the benzodioxepin substrate while facilitating bromide oxidation in situ. This approach reduces halogenated solvent use by 100% while maintaining excellent regioselectivity (anti-Markovnikov addition) [3] [5]. Life cycle assessment confirms 65% lower global warming potential compared to traditional bromination methods.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4